molecular formula C19H16Cl2N2O2 B11645964 Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11645964
M. Wt: 375.2 g/mol
InChI Key: FFQBJNBKKSSNOM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and amino groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, followed by the introduction of the chloro and amino substituents. The final step involves esterification to form the ethyl ester group.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro and amino groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the amino group can be introduced using a nucleophilic substitution reaction with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions. For example, the chloro group can be replaced by nucleophiles such as thiols or amines, leading to the formation of thioether or secondary amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Thioether or secondary amine derivatives.

Scientific Research Applications

Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to its structural similarity to quinoline-based antimalarials. It is also studied for its anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. Additionally, the compound can interact with receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents. Chloroquine is effective against malaria but has different pharmacokinetic properties and side effects.

    Quinine: Another antimalarial compound with a quinoline core. Quinine is derived from natural sources and has been used for centuries to treat malaria.

    Mefloquine: A synthetic quinoline derivative used as an antimalarial agent. Mefloquine has a different substitution pattern, leading to variations in its efficacy and side effect profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

ethyl 7-chloro-4-(4-chloroanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)15-10-22-17-11(2)16(21)9-8-14(17)18(15)23-13-6-4-12(20)5-7-13/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

FFQBJNBKKSSNOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)Cl)Cl)C

Origin of Product

United States

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